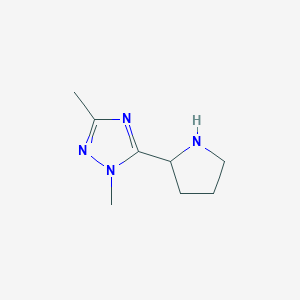

1,3-Dimethyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole

Description

Properties

Molecular Formula |

C8H14N4 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1,3-dimethyl-5-pyrrolidin-2-yl-1,2,4-triazole |

InChI |

InChI=1S/C8H14N4/c1-6-10-8(12(2)11-6)7-4-3-5-9-7/h7,9H,3-5H2,1-2H3 |

InChI Key |

JVZIJTVLZPJWCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)C2CCCN2)C |

Origin of Product |

United States |

Preparation Methods

Overview of 1,2,4-Triazole Synthesis

1,2,4-Triazoles are typically synthesized via cyclization reactions involving nitrogen-rich precursors such as amidines, hydrazones, imidates, and amidrazones. The nitrogen atoms in these substrates facilitate the formation of the triazole ring through intramolecular cyclization, often under oxidative or catalytic conditions.

Key synthetic routes include:

- One-pot, two-step processes starting from carboxylic acids and amidines, yielding trisubstituted 1,2,4-triazoles with high regioselectivity and yields up to 90%.

- Copper(II)-promoted oxidative cyclizations using CuCl2 and oxygen, incorporating nitrogen and methyl groups from solvents like dimethylformamide (DMF), achieving yields around 85%.

- Polyethylene glycol (PEG)-mediated cyclizations catalyzed by p-toluenesulfonic acid (PTSA) under mild conditions, yielding 1,2,4-triazoles with yields up to 92%.

- Oxidative cyclizations using ceric ammonium nitrate (CAN) as both oxidant and Lewis acid, producing trisubstituted 1,2,4-triazoles with yields ranging from 61% to 97%.

- Selenium dioxide-mediated oxidative intramolecular cyclizations for fused 1,2,4-triazoles with yields between 79% and 98%.

Specific Preparation Methods for 1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole

Starting Materials and Key Intermediates

The synthesis of this compound typically involves:

- Pyrrolidin-2-yl derivatives as the source of the pyrrolidine substituent.

- Amidines or hydrazides bearing methyl groups to introduce the 1,3-dimethyl substitution on the triazole ring.

- Cyclization precursors such as hydrazinocarbothioamides or hydrazones.

Cyclization via Hydrazinocarbothioamide Precursors

A well-established method involves the preparation of 2-acylhydrazinocarbothioamides through the reaction of thiosemicarbazide with appropriate acid anhydrides or haloanhydrides. Subsequent cyclization under alkaline conditions leads to the closure of the 1,2,4-triazole ring.

Table 1 summarizes this approach:

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Thiosemicarbazide + Acid anhydride/haloanhydride | Formation of 2-acylhydrazinocarbothioamide | High (not specified) |

| 2 | Alkaline medium (e.g., NaOH) | Cyclization to 1,2,4-triazole derivative | High (literature reports) |

This method allows the incorporation of pyrrolidin-2-yl substituents when starting from appropriately functionalized pyrrolidine derivatives.

Copper-Catalyzed Cyclization

Copper salts, especially Cu2+ salts, have been shown to catalyze the cyclization of hydrazinocarbothioamides to 1,2,4-triazoles efficiently. The catalytic effect of copper facilitates ring closure under milder conditions and improves yields.

Thionation and Functionalization

Thionation of 1,2,4-triazole derivatives using reagents such as Lawesson’s reagent or phosphorus pentasulfide can introduce thioxo groups at position 5, which can be further functionalized to introduce pyrrolidinyl substituents or related moieties.

Synthesis of Pyrrolidinyl-Substituted Triazoles via 1,3-Dipolar Cycloaddition

1,3-Dipolar Cycloaddition Approach

An alternative and versatile method for the preparation of pyrrolidinyl-substituted triazoles involves the 1,3-dipolar cycloaddition between azidopyrrolidine and alkynes or alkynyl trifluoroborates. This method, often referred to as "click chemistry," allows for rapid and efficient formation of 1,2,3-triazole rings, which can be modified to 1,2,4-triazoles by subsequent transformations.

Synthetic Sequence Example

- Step 1: Conversion of pyrrolidine to azidopyrrolidine via mesylation followed by azide substitution.

- Step 2: 1,3-Dipolar cycloaddition of azidopyrrolidine with ethynyl trifluoroborate to yield triazolyl trifluoroborate intermediates.

- Step 3: Suzuki–Miyaura coupling of the trifluoroborate intermediate with aryl halides to introduce desired substituents.

- Step 4: Functional group transformations to achieve 1,3-dimethyl substitution on the triazole ring.

This route affords high yields (70-95%) and allows late-stage diversification, making it highly suitable for medicinal chemistry applications.

Mechanistic Insights

Cyclization Mechanism

The cyclization to form 1,2,4-triazole rings generally proceeds through nucleophilic attack of nitrogen atoms on electrophilic carbon centers, followed by ring closure and elimination of small molecules such as water or hydrogen chloride.

For example, in the hydrazone-based synthesis, the mechanism involves:

- Formation of a diazine intermediate.

- Addition of amines and elimination of toluenesulfinate ions.

- Deprotonation and cyclization to yield the triazole ring.

In copper-catalyzed processes, Cu(II) facilitates oxidative cyclization by coordinating with nitrogen atoms and promoting electron transfer, resulting in efficient ring closure.

1,3-Dipolar Cycloaddition Mechanism

The Huisgen 1,3-dipolar cycloaddition involves the reaction of an azide (dipole) with an alkyne (dipolarophile) to form a five-membered triazole ring. The reaction is often catalyzed by copper(I) salts to increase regioselectivity and rate.

Data Table: Summary of Preparation Methods for this compound

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding triazole N-oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

1,3-Dimethyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Agrochemical Potential

Energetic Materials

- APATO salts: Detonation velocities (up to 8.5 km/s) surpass TNT (6.9 km/s) but are inferior to HMX/RDX. The target compound’s lack of nitro groups likely renders it non-energetic .

Physicochemical Properties

| Property | This compound | β-(1,2,4-Triazol-1-yl)-L-alanine | APATO-Perchlorate Salt |

|---|---|---|---|

| LogP (estimated) | ~1.5 (hydrophobic) | ~-0.3 (polar) | ~0.8 (ionic) |

| Thermal Stability | High (alkyl/pyrrolidine groups) | Moderate (amino acid backbone) | Low (explosive nature) |

| Bioactivity | Potential agrochemical/pharma use | Fungicide metabolite | Energetic material |

Biological Activity

1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

The chemical formula for this compound is , with a molecular weight of 178.24 g/mol. The structure features a triazole ring substituted with a pyrrolidine moiety, which is known to influence its biological properties.

| Property | Value |

|---|---|

| Chemical Formula | C9H14N4 |

| Molecular Weight | 178.24 g/mol |

| IUPAC Name | This compound |

| Appearance | White solid |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity against A549 Cells

In a study evaluating the anticancer properties of novel triazole derivatives, it was found that specific modifications to the triazole structure could enhance anticancer activity. For example:

- Compound A : Reduced A549 cell viability to 64% at 100 µM.

- Compound B : Showed enhanced activity with a reduction in viability to 61% at the same concentration.

These findings suggest that structural variations can significantly impact the efficacy of triazole derivatives against lung adenocarcinoma cells (A549) .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Triazoles are known for their ability to target multidrug-resistant pathogens.

Screening Against Pathogens

In vitro studies have screened various triazole derivatives against clinically significant pathogens such as:

- Staphylococcus aureus (MRSA)

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

Results indicated that certain derivatives exhibited promising activity against methicillin-resistant strains, suggesting potential applications in treating infections caused by resistant bacteria .

The mechanism by which triazoles exert their biological effects often involves interference with cellular processes such as:

- Inhibition of DNA synthesis : Compounds may disrupt nucleic acid synthesis in cancer cells.

- Disruption of cell membrane integrity : Antimicrobial activity may stem from damaging bacterial membranes.

Summary of Biological Activities

The following table summarizes various studies on the biological activities associated with this compound and related compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole, and how can reaction conditions be optimized for yield and purity?

- Methodology :

-

Stepwise synthesis : Begin with cyclocondensation of hydrazine derivatives with carbonyl intermediates under controlled pH (8–10) and temperature (60–80°C). Use sodium hydride in toluene for deprotonation (common in heterocycle formation) .

-

Critical parameters : Monitor reaction progress via TLC and confirm product identity using -NMR and -NMR to verify regioselectivity of the triazole and pyrrolidine moieties .

-

Yield optimization : Adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of triazole precursor to pyrrolidine derivative) and employ inert atmospheres to prevent oxidation .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NaH, Toluene, 70°C | 65–70 | 92–95 |

| 2 | Hydrazine hydrate, EtOH | 80–85 | 98 |

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are most reliable?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemistry at the pyrrolidine ring and triazole substitution pattern .

- Spectroscopy : -NMR (δ 2.3–3.1 ppm for pyrrolidine protons; δ 3.5–3.7 ppm for N-methyl groups) and IR (stretching at 1600–1650 cm for triazole C=N) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 196.2) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound against fungal targets like 14α-demethylase?

- Methodology :

-

Docking setup : Use AutoDock Vina or Schrödinger Suite with the 3LD6 PDB structure of 14α-demethylase. Parameterize the compound’s force field using DFT-optimized geometries .

-

Key interactions : Assess hydrogen bonding between the triazole’s N-atoms and the enzyme’s heme cofactor, and hydrophobic contacts from the pyrrolidine ring with Val310 and Leu376 residues .

-

Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with known inhibitors like fluconazole (ΔG = −7.9 kcal/mol) to prioritize in vitro testing .

- Data Table :

| Target (PDB ID) | Docking Score (ΔG, kcal/mol) | Key Residues |

|---|---|---|

| 14α-Demethylase (3LD6) | −8.2 ± 0.3 | Val310, Leu376 |

Q. What strategies resolve contradictions in biological activity data between in vitro assays and in vivo models?

- Methodology :

- Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid degradation of the pyrrolidine moiety, which may reduce in vivo efficacy .

- Formulation adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability, as free bases may suffer from poor membrane permeability .

- Dose-response reconciliation : Use Hill slope analysis to differentiate between assay sensitivity (e.g., IC = 2.1 µM in vitro vs. ED = 10 mg/kg in vivo) .

Methodological Considerations

- Stereochemical Purity : Chiral HPLC (e.g., Chiralpak AD-H column) is critical to separate enantiomers of the pyrrolidine ring, as biological activity often depends on absolute configuration .

- Stability Profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) reveal decomposition pathways (e.g., oxidation at the triazole’s N-methyl group), guiding storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.